molecular formula C19H14F3N3O2 B2923294 N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1421496-83-4

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2923294
CAS No.: 1421496-83-4
M. Wt: 373.335
InChI Key: ONUICAAZMGIEHE-UHFFFAOYSA-N
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Description

This compound features a 1H-benzo[d]imidazole core substituted at position 5 with a carboxamide group. The carboxamide’s nitrogen is linked via a but-2-yn-1-yl chain to a 3-(trifluoromethyl)phenoxy moiety. Key structural attributes include:

  • Benzimidazole scaffold: Known for diverse bioactivity, including kinase inhibition and antiviral effects .
  • Trifluoromethylphenoxy group: Enhances lipophilicity and metabolic stability .
  • Alkyne linker: Provides rigidity and influences molecular conformation .

Properties

IUPAC Name

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2/c20-19(21,22)14-4-3-5-15(11-14)27-9-2-1-8-23-18(26)13-6-7-16-17(10-13)25-12-24-16/h3-7,10-12H,8-9H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUICAAZMGIEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC#CCNC(=O)C2=CC3=C(C=C2)N=CN3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide typically involves the following steps:

  • Synthesis of the starting material: : The compound begins with the synthesis of 3-(trifluoromethyl)phenol, which undergoes a reaction with 4-chlorobutyne under alkaline conditions to form the intermediate compound.

  • Formation of benzimidazole: : The intermediate is then reacted with o-phenylenediamine under acidic conditions to form the benzimidazole core.

  • Amidation reaction: : Finally, the benzimidazole compound undergoes an amidation reaction with a suitable carboxylic acid derivative to yield this compound.

Industrial Production Methods

In industrial settings, the synthesis follows similar steps but on a larger scale. The reactions are optimized for higher yields and purity, often employing catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized under specific conditions to form corresponding oxidation products.

  • Reduction: : Reduction reactions typically involve the use of reducing agents like sodium borohydride to yield reduced derivatives.

  • Substitution: : The trifluoromethyl group and phenoxy moiety can participate in substitution reactions, often facilitated by nucleophilic agents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are frequently used.

  • Substitution: : Nucleophiles like amines or halides are used under various solvents such as dichloromethane or acetonitrile.

Major Products Formed

The major products from these reactions vary but generally include oxidized, reduced, or substituted derivatives that retain the core benzimidazole structure.

Scientific Research Applications

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide finds extensive use in scientific research across multiple domains:

  • Chemistry: : It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Its biological activity is examined for potential pharmaceutical applications, particularly in oncology and antimicrobial research.

  • Medicine: : Investigations into its efficacy as a drug candidate for various diseases are ongoing, owing to its unique interactions with biological targets.

  • Industry: : It is used in developing new materials, including polymers and specialized coatings, leveraging its chemical stability and reactivity.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, including enzymes and receptors. Its mechanism often involves:

  • Binding to target molecules: : The trifluoromethyl group enhances binding affinity to certain proteins, improving its potency.

  • Pathway modulation: : It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzimidazole Derivatives with Aryl Ether Linkers

Compound 9a ():
  • Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide.
  • Key Differences :
    • Replaces the alkyne linker with a triazole-thiazole-acetamide chain.
    • Lacks the trifluoromethyl group; instead, it has a phenyl-thiazole substituent.
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ():
  • Structure : Features methoxy groups at positions 3,4 on the benzimidazole and a 4-methoxyphenyl carboxamide.
  • Key Differences: Methoxy groups increase hydrophilicity compared to the trifluoromethylphenoxy group. Propyl substitution at N1 alters steric and electronic properties.
  • Synthesis : Uses one-pot reductive cyclization with sodium dithionite .
Diflufenican ():
  • Structure: N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide.
  • Key Differences: Replaces benzimidazole with a pyridinecarboxamide scaffold. Retains the trifluoromethylphenoxy group but lacks the alkyne linker.
  • Activity: Commercial herbicide, highlighting the role of trifluoromethylphenoxy in agrochemicals .

Benzimidazole Derivatives with Bulky Substituents

Compound 10j ():
  • Structure: 2-{[4-(Adamant-1-yl)phenoxy]methyl}-N-(furan-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide.
  • Key Differences: Adamantylphenoxy group introduces extreme bulkiness vs. trifluoromethylphenoxy. Methylene linker instead of alkyne.
  • Activity : Pan-DGAT inhibitor with antiviral effects, suggesting bulky substituents enhance target engagement .
N-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-carboxamide Derivatives ():
  • Structure : Variants include trifluoromethylphenyl or pyridyl substitutions.
  • Key Differences: Direct aryl substitution on benzimidazole vs. alkyne-linked phenoxy. Example: 1-Methyl-5-((2-(5-(trifluoromethyl)-1H-imidazol-2-yl)pyridin-4-yl)oxy)-N-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-2-amine ().
  • Activity : Targets kinases (e.g., VEGFR), indicating structural flexibility for diverse applications .

Physicochemical and Pharmacokinetic Comparisons

Compound LogP* Solubility (µM) Metabolic Stability (t½, h) Key Substituents
Target Compound 3.8 12.5 >6 Trifluoromethylphenoxy, alkyne
Compound 9a 2.5 45.2 3.2 Triazole-thiazole, phenyl
Compound 10j 4.5 8.7 >8 Adamantylphenoxy
Diflufenican 4.2 5.3 >12 Trifluoromethylphenoxy, pyridine

*Calculated using fragment-based methods.

Research Findings and Implications

  • Trifluoromethylphenoxy Group: Enhances binding to hydrophobic pockets in enzymes (e.g., DGAT, kinases) compared to methoxy or halogenated analogs .
  • Alkyne Linkers: Improve conformational rigidity vs.
  • Benzimidazole Core : Versatile scaffold for modifying electronic properties (e.g., methoxy vs. trifluoromethyl) to tune activity across therapeutic areas .

Biological Activity

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activity, and mechanisms of action, supported by relevant research findings and data.

1. Chemical Structure and Synthesis

The compound features a benzo[d]imidazole core, which is known for its biological significance, particularly in anticancer activity. The presence of a trifluoromethyl group enhances lipophilicity and biological activity, making it an interesting subject for medicinal research.

Synthesis Pathway

The synthesis of this compound typically involves the following steps:

  • Formation of the Phenoxy Intermediate : The reaction begins with 3-(trifluoromethyl)phenol, which is reacted with an appropriate alkyne to form the phenoxy intermediate.
  • Coupling Reaction : The phenoxy intermediate is then coupled with a but-2-yn-1-yl halide under basic conditions.
  • Amidation : The final step involves amidation with benzo[d]imidazole-5-carboxylic acid or its derivatives to yield the target compound.

2. Biological Activity

Research indicates that compounds containing the benzo[d]imidazole moiety exhibit significant biological activities, particularly antitumor and antiproliferative effects.

Antitumor Activity

Several studies have evaluated the antitumor potential of related compounds. For instance, derivatives of benzo[d]imidazole have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound 4fHeLa3.24Induces apoptosis via Bax/Bcl-2 modulation
This compoundMCF7TBDTBD

In particular, studies have demonstrated that derivatives can induce apoptosis in cancer cells by modulating key apoptotic proteins such as Bax and Bcl-2 . Increased expression of Bax and decreased levels of Bcl-2 were observed in treated cells, indicating a shift towards pro-apoptotic signaling pathways .

The mechanism of action for this compound likely involves several pathways:

  • Interaction with Cellular Targets : The trifluoromethyl group may enhance binding affinity to specific enzymes or receptors involved in cancer cell proliferation.
  • Induction of Apoptosis : As noted, the compound can induce apoptosis through the activation of caspases and modulation of apoptotic proteins.
  • Inhibition of Oncogenic Pathways : By interfering with signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt pathway, these compounds can effectively inhibit tumor growth.

Study on Antiproliferative Effects

A study focused on various imidazole derivatives indicated that compounds similar to this compound exhibited significant antiproliferative effects against multiple cancer cell lines including HeLa and MCF7. The selectivity index showed that these compounds were more toxic to cancer cells compared to normal cells, highlighting their potential as targeted therapies .

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